N,N'-(oxydi-1,3-benzothiazole-6,2-diyl)bis(4-aminobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with multiple benzothiazole and aminobenzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-aminobenzamide and benzothiazole derivatives. These intermediates are then coupled through amide bond formation and etherification reactions under controlled conditions.
-
Step 1: Synthesis of 4-aminobenzamide
- React 4-nitrobenzoic acid with ammonium hydroxide to form 4-nitrobenzamide.
- Reduce 4-nitrobenzamide using hydrogen gas and a palladium catalyst to obtain 4-aminobenzamide.
-
Step 2: Synthesis of benzothiazole derivatives
- React 2-aminothiophenol with carbon disulfide and potassium hydroxide to form benzothiazole-2-thiol.
- Oxidize benzothiazole-2-thiol with hydrogen peroxide to obtain benzothiazole-2-sulfonic acid.
-
Step 3: Coupling reactions
- Couple 4-aminobenzamide with benzothiazole-2-sulfonic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups at the benzothiazole moiety.
Wissenschaftliche Forschungsanwendungen
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and inhibition of cancer cell growth . It may also interact with other proteins involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chidamide: An HDAC inhibitor used in cancer treatment.
Entinostat: Another HDAC inhibitor with similar applications.
Mocetinostat: An HDAC inhibitor undergoing clinical trials for cancer treatment.
Uniqueness
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. Its combination of benzothiazole and aminobenzamide moieties provides distinct electronic and steric properties that enhance its activity and specificity compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H20N6O3S2 |
---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
4-amino-N-[6-[[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C28H20N6O3S2/c29-17-5-1-15(2-6-17)25(35)33-27-31-21-11-9-19(13-23(21)38-27)37-20-10-12-22-24(14-20)39-28(32-22)34-26(36)16-3-7-18(30)8-4-16/h1-14H,29-30H2,(H,31,33,35)(H,32,34,36) |
InChI-Schlüssel |
FMPOBGWOZXNTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=C(C=C6)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.